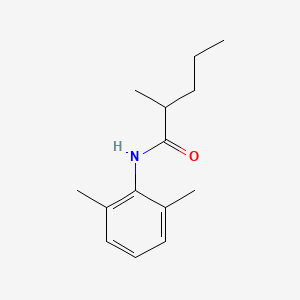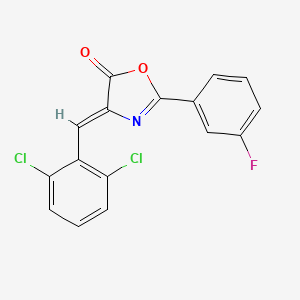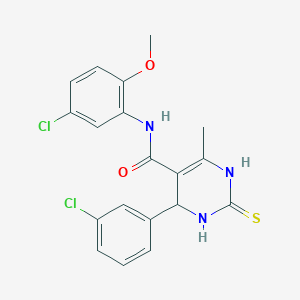
N-(2,6-dimethylphenyl)-2-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-methylpentanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 6 positions, and an amide functional group attached to a 2-methylpentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-methylpentanamide typically involves the reaction of 2,6-dimethylaniline with an appropriate acylating agent. One common method is the acylation of 2,6-dimethylaniline with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired amide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-dimethylphenyl)-2-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-2-methylpentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use as a pharmaceutical agent, particularly in the development of local anesthetics.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-2-methylpentanamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. For example, if used as a local anesthetic, it may block sodium channels in nerve cells, preventing the transmission of pain signals.
Comparación Con Compuestos Similares
N-(2,6-dimethylphenyl)-2-methylpentanamide can be compared to other similar compounds, such as:
Lidocaine: Another local anesthetic with a similar structure but different substituents on the phenyl ring.
Bupivacaine: A longer-acting local anesthetic with a similar amide linkage.
Ropivacaine: A local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
These compounds share structural similarities but differ in their pharmacological profiles, duration of action, and specific applications.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-7-12(4)14(16)15-13-10(2)8-6-9-11(13)3/h6,8-9,12H,5,7H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFFEBDPHSRLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=C(C=CC=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1H-benzimidazol-2-ylmethyl)thio]-4-methylquinoline](/img/structure/B5099680.png)


![4-fluoro-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5099692.png)
![N-[di(propan-2-yloxy)phosphoryl-(2-fluorophenyl)methyl]-2-methylaniline](/img/structure/B5099704.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5099706.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5099712.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[methyl(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5099721.png)
![N-(2-ethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5099730.png)
![N-[(4-fluorophenyl)methyl]-2-phenylbutanamide](/img/structure/B5099735.png)
![[(3S,4S)-3-[ethyl(2-pyrazol-1-ylethyl)amino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B5099757.png)
![3-butoxy-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B5099765.png)
![2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE](/img/structure/B5099775.png)
![N-benzyl-4-[[2-oxo-2-[2-(propanoylamino)phenyl]acetyl]amino]benzamide](/img/structure/B5099782.png)
